molecular formula C12H15NO3 B1615630 Propanoic acid, 3-((4-methylphenyl)amino)-3-oxo-, ethyl ester CAS No. 72324-44-8

Propanoic acid, 3-((4-methylphenyl)amino)-3-oxo-, ethyl ester

Cat. No. B1615630
CAS RN: 72324-44-8
M. Wt: 221.25 g/mol
InChI Key: GXTAUIKNWDHZLE-UHFFFAOYSA-N
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Description

The compound “3-Amino-3-(4-methylphenyl)propionic acid” is similar to the one you’re asking about . It has a linear formula of H3CC6H4CH(NH2)CH2CO2H and a molecular weight of 179.22 .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI string or SMILES string. For example, the InChI string for “3-Amino-3-(4-methylphenyl)propionic acid” is 1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight, melting point, and other characteristics. For example, “3-Amino-3-(4-methylphenyl)propionic acid” has a molecular weight of 179.22 and a melting point of 219 °C .

Scientific Research Applications

Azo Dye Synthesis

Ethyl 3-(4-methylanilino)-3-oxopropanoate: is a valuable precursor in the synthesis of azo dyes, which are a class of compounds widely used as colorants. The incorporation of heterocyclic moieties into the azo dye scaffold has been shown to enhance the bioactive properties of these compounds, making them suitable for various pharmacological applications . These applications include anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

Antibacterial Agents

Derivatives of this compound have demonstrated significant antibacterial activity. For instance, certain azo dye derivatives show promising results against bacteria such as Escherichia coli and Staphylococcus aureus , comparable to the activity of established antibiotics like ampicillin . This suggests potential for the development of new antibacterial agents.

Catalysis in Organic Synthesis

The compound is also relevant in the field of catalysis, particularly in the methylation of anilines with methanol. This process is crucial in organic synthesis, especially for the creation of bio-active compounds in the pharmaceutical industry. The transformation influences the lipophilicity of compounds, enhancing their biological accessibility .

Pharmaceutical Sector

In the pharmaceutical sector, the compound’s derivatives can be used to modify the pharmacokinetic properties of drugs. By altering the lipophilicity through methylation, the derivatives can improve drug absorption and distribution within the body, potentially leading to more effective medications .

Enaminone Coupling Reactions

Ethyl 3-(4-methylanilino)-3-oxopropanoate: can participate in enaminone coupling reactions, which are valuable in medicinal chemistry for the synthesis of various heterocyclic compounds. These reactions can lead to the creation of novel therapeutic agents with potential applications in treating a range of diseases .

Development of Light-Controlled Polymers

The compound’s derivatives can be used in the development of light-controlled polymers. These polymers have applications in the biomedical field, particularly in creating materials that can change properties in response to light, which can be useful in drug delivery systems and tissue engineering .

Liquid Crystal Industry

Azo dyes derived from ethyl 3-(4-methylanilino)-3-oxopropanoate are used in the liquid crystal industry. The unique properties of these dyes can improve the performance and color quality of liquid crystal displays, which are ubiquitous in modern electronic devices .

Molecular Recognition

Finally, the compound plays a role in molecular recognition processes. Its derivatives can be designed to interact with specific biological targets, which is essential for the development of diagnostic tools and targeted therapies .

properties

IUPAC Name

ethyl 3-(4-methylanilino)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)8-11(14)13-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTAUIKNWDHZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222661
Record name Propanoic acid, 3-((4-methylphenyl)amino)-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoic acid, 3-((4-methylphenyl)amino)-3-oxo-, ethyl ester

CAS RN

72324-44-8
Record name Propanoic acid, 3-((4-methylphenyl)amino)-3-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072324448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-((4-methylphenyl)amino)-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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